molecular formula C26H26N4O4S2 B2805573 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-ethyl-N-phenylacetamide CAS No. 1189980-89-9

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-ethyl-N-phenylacetamide

Cat. No.: B2805573
CAS No.: 1189980-89-9
M. Wt: 522.64
InChI Key: GTPWSZATLDUTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-ethyl-N-phenylacetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the BTK active site , thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critical for the survival and proliferation of malignant B-cells, making BTK a prime therapeutic target in oncology and immunology. Research into this compound is primarily focused on the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and autoimmune disorders like rheumatoid arthritis . Its unique tricyclic core structure contributes to its high selectivity and potency. This product is intended for in vitro and in vivo research applications to further elucidate BTK signaling, investigate drug resistance mechanisms, and evaluate novel combination therapies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S2/c1-3-29(18-8-5-4-6-9-18)22(32)16-35-26-27-24-23(25(33)30(26)14-19-10-7-13-34-19)20-11-12-28(17(2)31)15-21(20)36-24/h4-10,13H,3,11-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPWSZATLDUTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide involves multiple steps One common approach is the condensation of a furan derivative with a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine precursorThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can yield alcohol derivatives .

Scientific Research Applications

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core can bind to DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of specific information about this compound in the provided sources, a direct comparison with analogs is challenging. However, general insights into structurally related compounds can be inferred from broader research trends:

Table 1: Key Features of Structurally Similar Tricyclic Compounds

Compound Class Core Structure Modifications Potential Applications Notable Findings
Tricyclic Sulfur Derivatives Thia groups, acetylated amines Enzyme inhibition, antimicrobials Enhanced solubility via sulfur bridges
Furan-Substituted Heterocycles Furan-2-ylmethyl groups Anticancer, anti-inflammatory agents Improved target binding affinity
N-Ethyl-N-phenylacetamide Derivatives Substituted acetamide side chains Analgesics, CNS-targeting drugs Increased blood-brain barrier penetration

Key Observations:

Thia-Containing Tricycles : Sulfur atoms in similar frameworks often enhance metabolic stability and solubility, critical for drug bioavailability .

Furan Moieties : The furan-2-ylmethyl group may confer selectivity toward enzymes or receptors associated with inflammation or cancer pathways, as seen in other furan-based drugs .

Research Limitations and Gaps

Key gaps include:

  • Pharmacokinetic Data: No absorption, distribution, metabolism, or excretion (ADME) profiles available.
  • Synthetic Routes : Synthesis protocols and yields remain undocumented in the reviewed materials.

Q & A

Q. How can synthetic byproducts be minimized during scale-up?

  • Answer : Optimize:
  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve yield .

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